Cas no 2034545-87-2 (1-(3,4-dichlorophenyl)-3-(5-methyl-1,2-oxazol-4-yl)methylurea)

1-(3,4-Dichlorophenyl)-3-(5-methyl-1,2-oxazol-4-yl)methylurea is a synthetic urea derivative characterized by its dichlorophenyl and methyloxazolyl functional groups. This compound exhibits potential as an intermediate in agrochemical or pharmaceutical research due to its structural features, which may contribute to biological activity. The dichlorophenyl moiety enhances lipophilicity and binding affinity, while the methyloxazolyl group can influence electronic properties and metabolic stability. Its well-defined molecular structure allows for precise modifications in targeted applications. The compound is typically used in controlled research environments, where its purity and stability are critical for reproducible results. Handling requires standard laboratory precautions due to its organic nature.
1-(3,4-dichlorophenyl)-3-(5-methyl-1,2-oxazol-4-yl)methylurea structure
2034545-87-2 structure
Product Name:1-(3,4-dichlorophenyl)-3-(5-methyl-1,2-oxazol-4-yl)methylurea
CAS No:2034545-87-2
MF:C12H11Cl2N3O2
MW:300.140640497208
CID:6090606
PubChem ID:119101572
Update Time:2025-06-14

1-(3,4-dichlorophenyl)-3-(5-methyl-1,2-oxazol-4-yl)methylurea Chemical and Physical Properties

Names and Identifiers

    • 1-(3,4-dichlorophenyl)-3-(5-methyl-1,2-oxazol-4-yl)methylurea
    • F6512-9182
    • 2034545-87-2
    • 1-(3,4-dichlorophenyl)-3-((5-methylisoxazol-4-yl)methyl)urea
    • AKOS026702059
    • 1-(3,4-dichlorophenyl)-3-[(5-methyl-1,2-oxazol-4-yl)methyl]urea
    • Inchi: 1S/C12H11Cl2N3O2/c1-7-8(6-16-19-7)5-15-12(18)17-9-2-3-10(13)11(14)4-9/h2-4,6H,5H2,1H3,(H2,15,17,18)
    • InChI Key: DLNUKOXIPSAFGM-UHFFFAOYSA-N
    • SMILES: ClC1=C(C=CC(=C1)NC(NCC1C=NOC=1C)=O)Cl

Computed Properties

  • Exact Mass: 299.0228320g/mol
  • Monoisotopic Mass: 299.0228320g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 3
  • Complexity: 319
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 67.2Ų

1-(3,4-dichlorophenyl)-3-(5-methyl-1,2-oxazol-4-yl)methylurea Pricemore >>

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Additional information on 1-(3,4-dichlorophenyl)-3-(5-methyl-1,2-oxazol-4-yl)methylurea

Research Brief on 1-(3,4-dichlorophenyl)-3-(5-methyl-1,2-oxazol-4-yl)methylurea (CAS: 2034545-87-2)

Recent studies on the compound 1-(3,4-dichlorophenyl)-3-(5-methyl-1,2-oxazol-4-yl)methylurea (CAS: 2034545-87-2) have highlighted its potential as a novel therapeutic agent in the field of chemical biology and medicinal chemistry. This urea derivative has garnered attention due to its unique structural features and promising biological activities, particularly in targeting specific enzymatic pathways involved in inflammatory and oncogenic processes. The compound's mechanism of action and pharmacological profile are currently under rigorous investigation, with several preclinical studies demonstrating its efficacy in modulating key cellular targets.

The synthesis and characterization of 1-(3,4-dichlorophenyl)-3-(5-methyl-1,2-oxazol-4-yl)methylurea have been reported in recent literature, with a focus on optimizing its chemical stability and bioavailability. Researchers have employed advanced spectroscopic techniques, including NMR and mass spectrometry, to confirm the compound's structure and purity. Additionally, computational modeling studies have provided insights into its binding affinity for specific protein targets, suggesting potential applications in drug design and development.

In vitro and in vivo studies have revealed that this compound exhibits significant inhibitory effects on certain kinases and receptors implicated in disease pathways. For instance, preliminary data indicate its ability to suppress pro-inflammatory cytokines and inhibit tumor cell proliferation in various cancer models. These findings underscore the compound's dual potential as both an anti-inflammatory and anti-cancer agent, although further validation is required to fully elucidate its therapeutic scope and safety profile.

The current research landscape also explores the compound's pharmacokinetics and metabolic stability. Recent pharmacokinetic studies have assessed its absorption, distribution, metabolism, and excretion (ADME) properties, which are critical for determining its suitability for clinical development. Early results suggest moderate oral bioavailability and a favorable half-life, but challenges related to solubility and tissue penetration remain to be addressed. Researchers are investigating formulation strategies, such as nanoparticle encapsulation, to enhance its delivery and efficacy.

Collaborative efforts between academic institutions and pharmaceutical companies are accelerating the translation of these findings into potential therapeutic applications. Patent filings and regulatory submissions related to 1-(3,4-dichlorophenyl)-3-(5-methyl-1,2-oxazol-4-yl)methylurea have increased, reflecting growing interest in its commercial development. However, comprehensive toxicology studies and Phase I clinical trials are necessary to evaluate its safety and tolerability in humans.

In conclusion, 1-(3,4-dichlorophenyl)-3-(5-methyl-1,2-oxazol-4-yl)methylurea represents a promising candidate for further investigation in the field of medicinal chemistry. Its unique chemical structure and biological activity profile position it as a potential lead compound for the development of new therapies targeting inflammatory and oncological diseases. Future research should focus on optimizing its pharmacological properties, elucidating its precise mechanism of action, and advancing it through the drug development pipeline.

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